molecular formula C15H13ClN2O B5556356 N'-(2-chlorobenzylidene)-3-methylbenzohydrazide

N'-(2-chlorobenzylidene)-3-methylbenzohydrazide

Cat. No.: B5556356
M. Wt: 272.73 g/mol
InChI Key: FXVDOHBOXGGGPQ-LICLKQGHSA-N
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Description

N-(2-chlorobenzylidene)-3-methylbenzohydrazide, commonly known as CMH, is an organic compound that has been extensively studied due to its potential applications in various fields. CMH is a yellow crystalline powder that is soluble in organic solvents like ethanol, methanol, and chloroform.

Scientific Research Applications

Synthesis and Structural Analysis

  • N'-(2-chlorobenzylidene)-3-methylbenzohydrazide belongs to a class of compounds known for their versatile applications due to their structural properties. Studies like those conducted by Lei et al. (2013) focused on synthesizing hydrazone compounds derived from 4-methylbenzohydrazide, revealing insights into their crystalline structures and potential applications in material science and molecular engineering (Lei et al., 2013).

Antimicrobial and Antifungal Applications

  • Compounds related to this compound have been evaluated for their antimicrobial and antifungal activities. Abdel‐Aziz et al. (2009) explored the synthesis of novel 2-substituted-3-methylbenzofuran derivatives, demonstrating significant antimicrobial properties, highlighting the potential of such compounds in developing new antibacterial and antifungal agents (Abdel‐Aziz et al., 2009).

Anticancer Activity

  • The potential anticancer activities of hydrazide derivatives have been a subject of interest. For example, Carbendazim (related to the chemical class of this compound) has been studied for its ability to inhibit cancer cell proliferation by affecting microtubule dynamics, providing a promising avenue for the development of novel anticancer drugs (Yenjerla et al., 2009).

Molecular Docking and Enzyme Inhibition

  • Molecular docking studies have been carried out to understand the interaction of such compounds with biological molecules. Karrouchi et al. (2021) synthesized and characterized (E)-N'-(4-chlorobenzylidene)-5-phenyl-1H-pyrazole-3-carbohydrazide and evaluated its anti-diabetic potential against α-glucosidase and α-amylase enzymes. These findings underscore the role of hydrazone compounds in discovering new therapeutic agents (Karrouchi et al., 2021).

Environmental and Agricultural Applications

  • Although not directly related to this compound, research on similar compounds like Carbendazim and Tebuconazole has shown their utility in agricultural applications, especially in developing sustained release formulations for fungicides, which could be an area of interest for derivatives of this compound (Campos et al., 2015).

Future Directions

The future directions for research on a compound like “N’-(2-chlorobenzylidene)-3-methylbenzohydrazide” could include exploring its potential biological activities, studying its reactivity with other chemicals, and investigating its physical and chemical properties .

Properties

IUPAC Name

N-[(E)-(2-chlorophenyl)methylideneamino]-3-methylbenzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H13ClN2O/c1-11-5-4-7-12(9-11)15(19)18-17-10-13-6-2-3-8-14(13)16/h2-10H,1H3,(H,18,19)/b17-10+
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FXVDOHBOXGGGPQ-LICLKQGHSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=CC=C1)C(=O)NN=CC2=CC=CC=C2Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC1=CC(=CC=C1)C(=O)N/N=C/C2=CC=CC=C2Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H13ClN2O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

272.73 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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